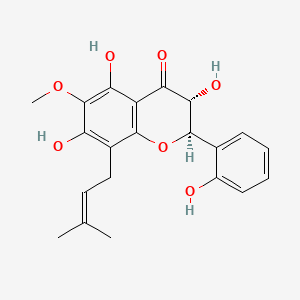
Floranol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Floranol, also known as this compound, is a useful research compound. Its molecular formula is C21H22O7 and its molecular weight is 386.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; miscible in alcohols, chloroform, ether; soluble in oils1 ml in 3 ml 70% alcohol (in ethanol). The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Vasorelaxant Activity
A significant application of floranol is its vasorelaxant activity. Research indicates that this compound induces a concentration-dependent relaxation of vascular smooth muscle. Specifically, studies utilizing rat aorta demonstrated that this compound can effectively lower vascular tension in response to phenylephrine-induced contractions. The half-maximal inhibitory concentration (IC50) was found to be approximately 19.9 µM, indicating a potent effect on vascular relaxation .
Table 1: Vasorelaxant Effects of this compound
| Study | Model | IC50 (µM) | Mechanism |
|---|---|---|---|
| Rat Aorta | 19.9 ± 2.4 | Direct action on smooth muscle | |
| Rat Mesenteric Arteries | Not reported | Potential involvement of NO pathway |
Antioxidant Properties
Flavonoids are well-known for their antioxidant capabilities, and this compound is no exception. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. Studies have shown that this compound can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes, making it a candidate for therapeutic interventions in oxidative stress .
Anticancer Potential
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. The mechanism appears to involve the induction of apoptosis and inhibition of cancer cell proliferation .
Table 2: Anticancer Activity of this compound
| Cell Line | Effect | Mechanism |
|---|---|---|
| HeLa | Cytotoxicity | Induction of apoptosis |
| MCF-7 | Inhibition of growth | Cell cycle arrest |
Antimicrobial Activity
This compound also shows promise as an antimicrobial agent. Research indicates that it possesses inhibitory effects against various bacterial strains, including Escherichia coli. This suggests potential applications in developing natural antimicrobial agents .
Case Studies
- Vasorelaxant Activity Study :
- Anticancer Research :
Eigenschaften
CAS-Nummer |
502685-14-5 |
|---|---|
Molekularformel |
C21H22O7 |
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
(2R,3R)-3,5,7-trihydroxy-2-(2-hydroxyphenyl)-6-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O7/c1-10(2)8-9-12-15(23)21(27-3)17(25)14-16(24)18(26)20(28-19(12)14)11-6-4-5-7-13(11)22/h4-8,18,20,22-23,25-26H,9H2,1-3H3/t18-,20+/m0/s1 |
InChI-Schlüssel |
XZNFAYXFFDZGJD-AZUAARDMSA-N |
SMILES |
CC(=CCC1=C(C(=C(C2=C1OC(C(C2=O)O)C3=CC=CC=C3O)O)OC)O)C |
Isomerische SMILES |
CC(=CCC1=C(C(=C(C2=C1O[C@@H]([C@H](C2=O)O)C3=CC=CC=C3O)O)OC)O)C |
Kanonische SMILES |
CC(=CCC1=C(C(=C(C2=C1OC(C(C2=O)O)C3=CC=CC=C3O)O)OC)O)C |
Dichte |
1.044-1.048 |
Physikalische Beschreibung |
Colourless oily liqud; honey, rose-like odou |
Löslichkeit |
Insoluble in water; miscible in alcohols, chloroform, ether; Soluble in oils 1 mL in 3 mL 70% alcohol (in ethanol) |
Synonyme |
floranol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















